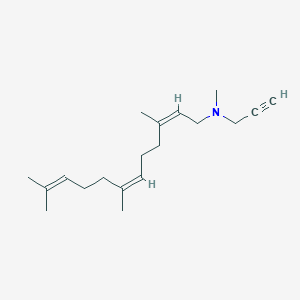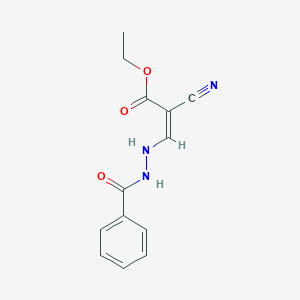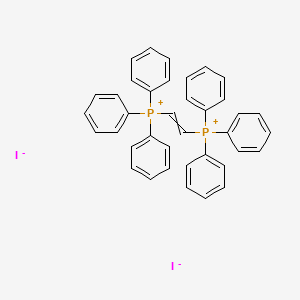
(Ethene-1,2-diyl)bis(triphenylphosphanium) diiodide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Ethene-1,2-diyl)bis(triphenylphosphanium) diiodide is a chemical compound known for its unique structure and properties It is composed of an ethene-1,2-diyl backbone with two triphenylphosphanium groups attached, each bonded to an iodine atom
Méthodes De Préparation
The synthesis of (Ethene-1,2-diyl)bis(triphenylphosphanium) diiodide typically involves the reaction of triphenylphosphine with ethene-1,2-diyl diiodide under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. Industrial production methods may involve scaling up this reaction using continuous flow reactors to ensure consistent quality and yield.
Analyse Des Réactions Chimiques
(Ethene-1,2-diyl)bis(triphenylphosphanium) diiodide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized phosphonium species.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced phosphonium compounds.
Substitution: The iodine atoms in the compound can be substituted with other halogens or functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include halogenating agents, reducing agents, and oxidizing agents. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
(Ethene-1,2-diyl)bis(triphenylphosphanium) diiodide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of phosphonium salts and other phosphorus-containing compounds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials, particularly those requiring phosphorus-containing intermediates.
Mécanisme D'action
The mechanism of action of (Ethene-1,2-diyl)bis(triphenylphosphanium) diiodide involves its interaction with molecular targets through its phosphorus and iodine atoms. These interactions can lead to the formation of various intermediates and products, depending on the specific reaction conditions. The compound’s reactivity is influenced by the electronic properties of the triphenylphosphanium groups and the ethene-1,2-diyl backbone.
Comparaison Avec Des Composés Similaires
(Ethene-1,2-diyl)bis(triphenylphosphanium) diiodide can be compared with other similar compounds, such as:
Bis(2-ethylhexyl) phthalate: A plasticizer used in the production of flexible plastics.
Etidronic acid: A bisphosphonate used in medicine and industry.
The uniqueness of this compound lies in its specific structure and reactivity, which make it suitable for specialized applications in various fields.
Propriétés
Numéro CAS |
54770-15-9 |
|---|---|
Formule moléculaire |
C38H32I2P2 |
Poids moléculaire |
804.4 g/mol |
Nom IUPAC |
triphenyl(2-triphenylphosphaniumylethenyl)phosphanium;diiodide |
InChI |
InChI=1S/C38H32P2.2HI/c1-7-19-33(20-8-1)39(34-21-9-2-10-22-34,35-23-11-3-12-24-35)31-32-40(36-25-13-4-14-26-36,37-27-15-5-16-28-37)38-29-17-6-18-30-38;;/h1-32H;2*1H/q+2;;/p-2 |
Clé InChI |
CERYKWFYYXNMEL-UHFFFAOYSA-L |
SMILES canonique |
C1=CC=C(C=C1)[P+](C=C[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6.[I-].[I-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



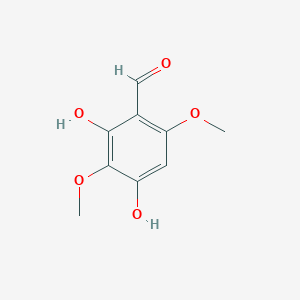
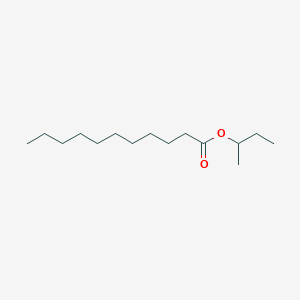
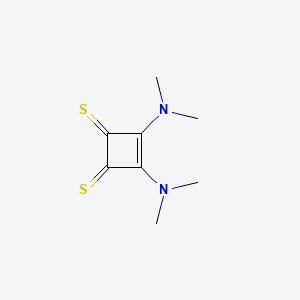
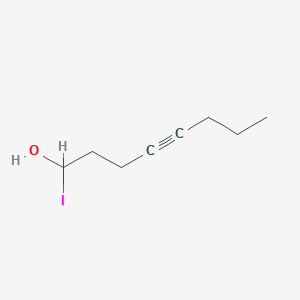
![7,8-Dimethylpyrazolo[1,5-A][1,3,5]triazin-4(1H)-one](/img/structure/B14641971.png)
![3-Tert-butyl-1,1,5,5-tetramethyl-2,3,4,5-tetrahydro-1h-azepino[4,5-b]quinoxaline](/img/structure/B14641988.png)
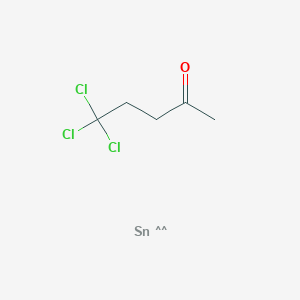
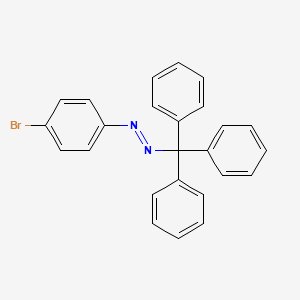
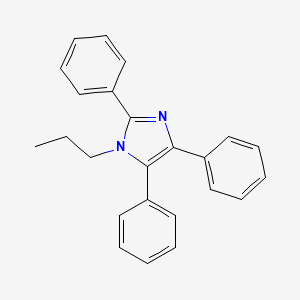
![1,3,5-Tris[(3-nitrophenyl)sulfonyl]-1,3,5-triazinane](/img/structure/B14642016.png)

